1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NOS2 |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
1-phenyl-2-(1,3-thiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H9NOS2/c13-10(9-4-2-1-3-5-9)8-15-11-12-6-7-14-11/h1-7H,8H2 |
InChI Key |
GNRRPZANSYDGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2 Thiazol 2 Ylthio Ethan 1 One and Its Analogs
Classical Synthetic Approaches to Phenacyl Thioethers
Traditional methods for the synthesis of phenacyl thioethers, including 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one, have historically relied on well-established nucleophilic substitution and alkylation strategies. These methods are valued for their reliability and the ready availability of starting materials.
Nucleophilic Substitution Reactions with Halogenated Ketones and Thiol Derivatives
A cornerstone in the synthesis of phenacyl thioethers is the reaction between a halogenated ketone and a thiol-containing compound. This approach leverages the electrophilic nature of the carbon adjacent to the carbonyl group in α-halo ketones and the nucleophilicity of the sulfur atom in thiols.
The primary route to this compound involves the direct reaction of a phenacyl halide, most commonly phenacyl bromide (2-bromo-1-phenylethan-1-one), with 2-mercaptothiazole (B1225461). The sulfur atom of 2-mercaptothiazole acts as a potent nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion to form the desired thioether linkage.
A closely related and well-documented analog synthesis is the reaction of phenacyl halides with 2-mercaptobenzothiazole (B37678) (MBT). For instance, the reaction of 2-bromo-4'-methylacetophenone (B17258) with MBT results in the exclusive S-alkylation product, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone. This reaction proceeds readily and serves as an excellent model for the synthesis of the target compound. Similarly, various 2-benzylsulfanyl derivatives of MBT have been synthesized in high yields (94–98%) by reacting MBT with benzyl (B1604629) bromide in refluxing acetone (B3395972) in the presence of a base like potassium carbonate. jsynthchem.com
The general reaction can be carried out in a suitable organic solvent, such as ethanol (B145695) or acetone, often in the presence of a base to facilitate the deprotonation of the thiol and enhance its nucleophilicity.
2-Bromo-1-phenylethan-1-one, also known as phenacyl bromide, is a pivotal starting material for these syntheses. Its commercial availability and high reactivity make it an ideal electrophile for reactions with a wide range of sulfur nucleophiles. The synthesis of various thiazole-based heterocyclic hybrids frequently employs phenacyl bromide as a key building block. nih.gov For example, the reaction of phenacyl bromide with thiosemicarbazide (B42300) derivatives in ethanol under reflux conditions is a common method for constructing thiazole (B1198619) rings. nih.gov This highlights the versatility of phenacyl bromide in building complex molecules containing the phenacyl moiety.
Base-Catalyzed Alkylation Strategies
The alkylation of thiols with phenacyl halides is often facilitated by the use of a base. The base deprotonates the thiol group to form a more nucleophilic thiolate anion, which then readily reacts with the phenacyl halide. Common bases employed in these reactions include potassium carbonate, sodium ethoxide, and triethylamine. jsynthchem.comnih.gov
The choice of base and solvent can influence the reaction rate and yield. For instance, the synthesis of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives has been successfully achieved through the reaction of the corresponding thiol with phenacyl bromide in the presence of a base. nih.gov While specific conditions for the base-catalyzed synthesis of this compound are not extensively detailed in the literature, the general principles of base-catalyzed S-alkylation of heterocyclic thiols with phenacyl halides are well-established and directly applicable. beilstein-journals.org
| Reactants | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Bromo-4'-methylacetophenone and 2-Mercaptobenzothiazole | Not specified | Not specified | Not specified | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone | Not specified |
| Benzyl bromide and 2-Mercaptobenzothiazole | K₂CO₃ | Acetone | Reflux | 2-Benzylsulfanylbenzothiazole derivatives | 94-98% |
| Phenacyl bromide and Thiosemicarbazide derivatives | Not specified | Ethanol | Reflux | Thiazole-linked pyrazoline hybrids | Good to excellent |
Advanced and Green Synthetic Techniques
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering numerous advantages over conventional heating methods.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been successfully employed to accelerate the synthesis of various thiazole derivatives, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. This technique is particularly effective for reactions that typically require prolonged heating under conventional conditions. nih.gov
The synthesis of thiazolyl-pyrazoline hybrids, for instance, has been achieved in a matter of minutes with excellent yields by reacting pyrazoline derivatives and phenacyl bromide in ethanol under microwave irradiation. acs.org Similarly, the reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation for just 30-50 seconds has been reported to produce hydrazinyl thiazoles. researchgate.net
A notable example is the microwave-assisted synthesis of 2-amino thiazole derivatives from substituted acetophenones, thiourea, and iodine. This method highlights the efficiency of microwave heating in promoting rapid and high-yielding reactions. researchgate.net The application of microwave-assisted synthesis to the reaction of 2-bromo-1-phenylethan-1-one with 2-mercaptothiazole is a promising green alternative to classical methods, potentially offering a more rapid and efficient route to this compound.
| Reactants | Catalyst/Reagent | Solvent | Microwave Conditions | Product Type | Yield |
|---|---|---|---|---|---|
| Pyrazoline derivatives and Phenacyl bromide | Not specified | Ethanol | 5-6 minutes | Thiazolyl-pyrazoline hybrids | Excellent |
| Aryl ketones, Thiosemicarbazide, and Phenacyl bromide | Not specified | Not specified | 30-50 seconds, 300W | Hydrazinyl thiazoles | Not specified |
| Substituted acetophenones, Thiourea, and Iodine | Iodine | Not specified | Not specified | 2-Amino thiazole derivatives | High |
Solvent-Free Reaction Conditions
In recent years, significant efforts have been directed towards developing greener and more efficient synthetic protocols, with a focus on minimizing or eliminating the use of volatile organic solvents. mdpi.com Solvent-free methods, including microwave irradiation, ultrasound irradiation, and grinding, have emerged as powerful alternatives for the synthesis of heterocyclic compounds. mdpi.comeurjchem.com
For the synthesis of the precursor α-haloketones, a solvent-free α-bromination can be achieved by grinding an aromatic ketone with a brominating agent like 1,2-dipyridiniumditribromide-ethane (DPTBE) in a mortar at room temperature. mdpi.com This method is effective for ketones with both electron-donating and electron-withdrawing substituents on the phenyl ring. mdpi.com
The subsequent reaction of the α-haloketone with 2-mercaptobenzothiazole derivatives has been efficiently carried out using solvent-free microwave or ultrasound irradiation, often leading to higher yields and purity compared to conventional methods. eurjchem.com These techniques accelerate the reaction rate, providing a rapid and efficient pathway to the desired products. An efficient one-pot synthesis of related 2-thioxo-1,3-thiazinane-4-one derivatives has also been described under solvent-free conditions at room temperature, showcasing the utility of this approach for sulfur-containing heterocycles. researchgate.net
| Reaction Step | Methodology | Key Features | Reference |
|---|---|---|---|
| α-Halogenation of Phenyl Ketone | Grinding with solid brominating agent (e.g., DPTBE) | Room temperature; No solvent required; Tolerates various substituents. | mdpi.com |
| Thioether Formation | Microwave or Ultrasound Irradiation | Rapid reaction times; High yields and purity; Solvent-free conditions. | eurjchem.com |
| Related Heterocycle Synthesis | One-pot reaction at room temperature | Catalyst-free; Short reaction time (15 min). | researchgate.net |
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound structure possesses multiple sites for chemical modification, including the phenyl ring, the thiazole ring, and the ethanone (B97240) linker. These modifications are crucial for tuning the molecule's physicochemical and biological properties. nih.gov
Modifications of the Phenyl Substituent
The aromatic phenyl ring is a prime target for substitution to generate a library of analogs. Modifications are typically introduced by starting with a substituted 2-bromoacetophenone (B140003) precursor. A variety of substituents can be incorporated to study their electronic and steric effects. For instance, the introduction of electron-donating groups like methoxy (B1213986) (OCH₃) or dimethyl groups on the phenyl ring has been shown to be significant for the biological activity of related thiazole-containing compounds. nih.gov These substitutions can be achieved using standard electrophilic aromatic substitution reactions on the starting phenyl ketone or by employing commercially available substituted precursors.
| Substituent (R) on Phenyl Ring | Starting Material Example | Potential Synthetic Route |
|---|---|---|
| 4-Methoxy | 2-Bromo-1-(4-methoxyphenyl)ethanone | Reaction with 2-mercaptothiazole |
| 3,4-Dimethyl | 2-Bromo-1-(3,4-dimethylphenyl)ethanone | Reaction with 2-mercaptothiazole |
| 4-Nitro | 2-Bromo-1-(4-nitrophenyl)ethanone | Reaction with 2-mercaptothiazole |
| 4-Chloro | 2-Bromo-1-(4-chlorophenyl)ethanone | Reaction with 2-mercaptothiazole |
Modifications of the Thiazole Ring
The thiazole moiety offers another avenue for structural diversification. The reactivity of the thiazole ring is influenced by substituents, particularly at the C-4 and C-5 positions. ijnrd.org Analogs with modified thiazole rings are generally prepared by first synthesizing the appropriately substituted 2-mercaptothiazole, which is then reacted with 2-bromo-1-phenylethanone. The Hantzsch thiazole synthesis is a classic and versatile method for preparing substituted thiazoles from α-haloketones and thioamides. By varying these initial reactants, a wide range of C-4 and C-5 substituted thiazole-2-thiols can be generated, leading to diverse analogs of the target compound. For example, series of N-(5-methyl-4-phenylthiazol-2-yl) derivatives have been developed to explore structure-activity relationships. nih.gov
| Substituent Position | Example Substituent | General Synthetic Approach |
|---|---|---|
| C-4 | Methyl, Phenyl | Hantzsch synthesis to form substituted 2-mercaptothiazole, followed by reaction with 2-bromo-1-phenylethanone. |
| C-5 | Methyl, Ethyl | Hantzsch synthesis to form substituted 2-mercaptothiazole, followed by reaction with 2-bromo-1-phenylethanone. |
| C-4 and C-5 | 4-Methyl, 5-Carboethoxy | Hantzsch synthesis to form substituted 2-mercaptothiazole, followed by reaction with 2-bromo-1-phenylethanone. |
Functional Group Interconversions on the Ethanone Moiety
The ethanone moiety, consisting of a carbonyl group and an adjacent methylene (B1212753) bridge, is a hub for various functional group transformations. The ketone is susceptible to nucleophilic attack and can be converted into a range of other functional groups.
Carbonyl Group Reactions: The ketone can be reacted with hydrazines to form hydrazones. nih.govresearchgate.net For example, treatment with thiosemicarbazide yields the corresponding thiosemicarbazone, a versatile intermediate for synthesizing other heterocyclic systems like 1,2,4-triazoles. researchgate.netnih.gov Similarly, reaction with hydroxylamine (B1172632) produces oximes. The carbonyl can also undergo condensation reactions, such as the Claisen-Schmidt condensation with various aromatic aldehydes, to yield chalcone-like structures. nih.gov
Reduction: The ketone can be reduced to a secondary alcohol (1-Phenyl-2-(thiazol-2-ylthio)ethan-1-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu
α-Methylene Group Reactions: The methylene protons adjacent to the carbonyl group are acidic and can be removed by a base, allowing for α-alkylation or other electrophilic substitution reactions, although this can be competitive with reactions at the carbonyl center.
| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Hydrazone Formation | Hydrazine (B178648) derivatives (e.g., Thiosemicarbazide) | Hydrazone/Thiosemicarbazone | nih.govresearchgate.net |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | vanderbilt.edu |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | vanderbilt.edu |
| Condensation | Aromatic Aldehydes (in base or acid) | α,β-Unsaturated Ketone (Chalcone analog) | nih.gov |
Chemical Reactivity and Transformation Pathways of 1 Phenyl 2 Thiazol 2 Ylthio Ethan 1 One
Cyclization Reactions and Annulation Strategies
The arrangement of a carbonyl group, a methylene (B1212753) bridge, and a sulfur-linked heterocycle in 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one makes it a prime candidate for intramolecular cyclization and annulation reactions, leading to the formation of diverse and complex heterocyclic frameworks.
While direct cyclization of this compound itself is not extensively documented, its structural motif as an α-keto thioether is fundamental in the synthesis of fused heterocycles. A classic example is the Hantzsch thiazole (B1198619) synthesis, which typically involves the reaction of an α-haloketone with a thioamide. nih.govnih.govasianpubs.org In this context, this compound can be considered a precursor or an analogue to substrates used in similar annulation strategies.
The formation of N-fused heterocycles can be achieved through reactions that leverage heteroaryl ketones in acyl transfer-annulation sequences. nih.gov For this compound, an intramolecular cyclization could potentially be initiated by the nucleophilic nitrogen of the thiazole ring attacking the electrophilic carbonyl carbon. This process, often acid-catalyzed, would lead to a hydroxyl intermediate that could subsequently dehydrate to form a fused thiazolium system. The feasibility of such a reaction is supported by the general principles of heterocyclic synthesis where suitably positioned nucleophilic and electrophilic centers within the same molecule are used to construct new rings.
The α-keto thioether structure is susceptible to various molecular rearrangements, often under acidic or basic conditions. While specific rearrangements for this compound are not detailed in the literature, analogies can be drawn from similar structures. For instance, α-ketol rearrangements involve the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.orgnih.govd-nb.info If the carbonyl group of this compound were to be reduced to a hydroxyl group, the resulting α-hydroxy thioether could potentially undergo a similar rearrangement.
Another relevant transformation is the Pummerer rearrangement, which typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether. Oxidation of the thioether sulfur in this compound would yield a sulfoxide, a key intermediate for such a rearrangement.
Condensation Reactions with Nitrogen-Containing Nucleophiles
The carbonyl group of this compound exhibits typical reactivity towards nitrogen-based nucleophiles, leading to the formation of various imine derivatives. These condensation reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds.
Reactions with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yield the corresponding hydrazones. researchgate.netnih.gov Similarly, reaction with hydroxylamine (B1172632) produces an oxime, and condensation with semicarbazide (B1199961) results in a semicarbazone. nih.gov These reactions are typically catalyzed by acid or base and involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The products of these reactions are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent ketone.
| Nucleophile | Reagent Name | Product Class |
|---|---|---|
| Hydrazine | H₂N-NH₂ | Hydrazone |
| Phenylhydrazine | C₆H₅-NH-NH₂ | Phenylhydrazone |
| Hydroxylamine | H₂N-OH | Oxime |
| Semicarbazide | H₂N-NH-C(O)NH₂ | Semicarbazone |
Formation of Coordination Complexes and Ligand Properties
The presence of multiple heteroatoms (N, S, O) with lone pairs of electrons makes this compound a potent candidate as a ligand in coordination chemistry. Thiazole-containing molecules are known to be versatile ligands, capable of coordinating with a wide range of metal ions. nih.govresearchgate.net The thiazole ring itself offers two potential coordination sites: the nitrogen atom, which acts as a hard base, and the sulfur atom, which is a soft base. nih.gov
This compound can function as a multidentate ligand, coordinating to a metal center in several possible modes:
Monodentate: Coordination through the thiazole nitrogen atom is the most common mode for simple thiazoles.
Bidentate Chelation: The molecule can form stable five- or six-membered chelate rings with a metal ion. Potential bidentate coordination modes include:
N, S Chelation: Involving the thiazole nitrogen and the thioether sulfur.
N, O Chelation: Involving the thiazole nitrogen and the carbonyl oxygen.
The specific coordination mode would depend on the nature of the metal ion, the solvent, and the reaction conditions. The formation of such complexes is supported by studies on related ligands, such as thiosemicarbazones derived from acetylthiazole, which form octahedral complexes with Ni(II) by coordinating through the thiazole nitrogen, imine nitrogen, and thione sulfur. nih.gov Similarly, ligands containing a benzothiazole-thio-acetyl moiety have been shown to form complexes with various transition metals. uobabylon.edu.iq
| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |
|---|---|---|
| Monodentate | Thiazole N | N/A |
| Bidentate (N,S) | Thiazole N, Thioether S | 5-membered |
| Bidentate (N,O) | Thiazole N, Carbonyl O | 6-membered |
Reaction with Electrophilic Reagents
This compound possesses several sites susceptible to attack by electrophilic reagents. The reactivity is distributed across the phenyl ring, the thiazole ring, and the α-carbon to the carbonyl group.
α-Alkylation: The methylene group located between the carbonyl group and the thioether is activated by both adjacent functional groups. In the presence of a suitable base (e.g., lithium diisopropylamide, LDA), this carbon can be deprotonated to form an enolate. This enolate can then act as a nucleophile, reacting with electrophiles such as alkyl halides in an α-alkylation reaction to form a new carbon-carbon bond. nih.govyoutube.com
Electrophilic Aromatic Substitution: The phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The phenacyl group is deactivating and meta-directing, so substitution would be expected to occur primarily at the meta-position of the phenyl ring.
Thiazole Ring Substitution: The thiazole ring itself can react with electrophiles. Theoretical calculations and experimental evidence suggest that for thiazoles, the C5 position is the most favorable site for electrophilic substitution. nih.govwikipedia.org
Structural Elucidation and Spectroscopic Characterization of 1 Phenyl 2 Thiazol 2 Ylthio Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
The ¹H NMR spectrum of 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl ring would likely appear as a complex multiplet in the downfield region, typically between δ 7.4 and 8.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the sulfur atom are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The protons on the thiazole (B1198619) ring would exhibit characteristic shifts, with the proton at the 5-position appearing as a doublet around δ 7.2-7.4 ppm and the proton at the 4-position as a doublet at a slightly more upfield position, around δ 6.8-7.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.40-8.00 | m | 5H | Phenyl-H |
| 7.20-7.40 | d | 1H | Thiazole-H5 |
| 6.80-7.00 | d | 1H | Thiazole-H4 |
Note: This is a predictive table. Actual chemical shifts and coupling constants may vary.
The ¹³C NMR spectrum would provide complementary information, revealing the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal, appearing in the range of δ 190-200 ppm. The carbons of the phenyl ring would resonate between δ 128 and 135 ppm. The methylene carbon would likely be found around δ 40-50 ppm. For the thiazole ring, the carbon atom adjacent to both sulfur and nitrogen (C2) is anticipated to be significantly downfield, while the other two carbons (C4 and C5) would appear at distinct positions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 190-200 | C=O |
| 165-175 | Thiazole-C2 |
| 140-145 | Thiazole-C4 |
| 128-135 | Phenyl-C |
| 115-120 | Thiazole-C5 |
Note: This is a predictive table. Actual chemical shifts may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the phenyl and thiazole rings. HSQC would correlate each proton signal to its directly attached carbon atom. Finally, HMBC would establish long-range correlations between protons and carbons separated by two or three bonds, providing definitive evidence for the connection of the phenacyl group to the thiazole ring via the thioether linkage.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and thiazole rings would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of these rings would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration would likely produce a weaker band in the fingerprint region, around 600-800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| >3000 | Medium | Aromatic C-H stretch |
| 1680-1700 | Strong | C=O stretch |
| 1400-1600 | Medium-Strong | Aromatic C=C and C=N stretch |
Note: This is a predictive table. Actual absorption frequencies may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₉NOS₂), the expected exact mass is approximately 235.0126 g/mol . High-resolution mass spectrometry (HRMS) would be crucial to confirm this elemental composition with high accuracy. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 235. Under electron ionization (EI), characteristic fragmentation patterns would be expected, such as the loss of the phenacyl group (C₆H₅CO) to give a fragment at m/z 105, and cleavage of the C-S bond, leading to other diagnostic fragment ions.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the relative orientations of the phenyl and thiazole rings. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice.
Computational Chemistry and Theoretical Investigations of 1 Phenyl 2 Thiazol 2 Ylthio Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic behavior, stability, and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net
For thiazole (B1198619) derivatives, DFT studies have successfully determined geometric parameters. For instance, in a study on a complex benzothiazole (B30560) derivative, the optimized bond lengths and angles calculated using the B3LYP/6-311G(d,p) basis set showed good consistency with experimental data obtained from X-ray diffraction. researchgate.net The calculations provide a detailed three-dimensional picture of the molecule's structure, which is fundamental for understanding its chemical behavior. The structure of thiazole azo dyes has been optimized using various DFT functionals, indicating that the donor methoxyphenyl group deviates from the thiazole azo moiety by approximately 38°, while acceptor groups show a smaller divergence of about 6°. mdpi.com
Table 1: Representative Theoretical Geometrical Parameters for Thiazole Derivatives Note: This table presents typical data for related thiazole structures as examples of DFT outputs.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| C-S (Thiazole) | ~1.76 Å | |
| C=N (Thiazole) | ~1.31 Å | |
| C-C (Phenyl) | ~1.39 Å | |
| Bond Angle | O=C-C | ~120° |
| C-S-C (Thiazole) | ~89° | |
| Dihedral Angle | Phenyl-C=O | Varies; defines planarity |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In studies of thiazole derivatives, FMO analysis reveals how substituents affect the electronic properties. For example, in thiazole azo dyes, the HOMO orbitals are typically spread over the donor moiety and the thiazole ring, while the LUMOs are concentrated on the acceptor moieties. mdpi.com The HOMO-LUMO energy gap can reveal charge transfer possibilities within the molecule. shd-pub.org.rs For 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one, the phenyl and thiazole rings are expected to be major contributors to the frontier orbitals.
Table 2: FMO Parameters for Thiazole Derivatives from DFT Calculations Note: The values below are illustrative examples from studies on various thiazole-containing molecules.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiazole Azo Dye A | -6.04 | -2.67 | 3.37 |
| Thiazole Azo Dye B | -6.01 | -2.61 | 3.40 |
| Thiazole Azo Dye C | -6.23 | -3.29 | 2.94 |
| Phenylbenzothiazole-imine | -7.13 | -1.82 | 5.31 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. Green areas represent neutral potential. nih.gov
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen and sulfur atoms of the thiazole ring would also contribute to the negative potential regions. researchgate.net Conversely, the hydrogen atoms of the phenyl ring would exhibit a positive potential (blue). This information is crucial for understanding intermolecular interactions, including hydrogen bonding. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stabilization energy associated with them. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu
Table 3: Example NBO Analysis of Donor-Acceptor Interactions in Thiazole Derivatives Note: This table shows representative stabilization energies from NBO analyses of related molecules.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π (Phenyl C-C) | π* (Thiazole C=N) | ~5-20 |
| n (Sulfur) | σ* (Adjacent C-S) | ~2-5 |
| n (Nitrogen) | π* (Phenyl C-C) | ~25-45 |
| n (Oxygen) | σ* (Adjacent C-C) | ~1-3 |
Prediction of Spectroscopic Parameters (e.g., Calculated IR and NMR Chemical Shifts)
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. Theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts are routinely performed. researchgate.net
Calculated vibrational frequencies from DFT often show good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental results. dergipark.org.tr In a study of a benzothiazole derivative, the calculated ¹H and ¹³C NMR chemical shifts were found to be in good agreement with the experimental data. researchgate.net
Table 4: Comparison of Experimental and Calculated Spectroscopic Data for a Thiazole Derivative Note: This table provides an example of how theoretical and experimental data are compared for structural validation.
| IR Frequencies (cm⁻¹) | Experimental | Calculated (Scaled) | Assignment |
| C=O Stretch | 1685 | 1690 | Carbonyl group |
| C=N Stretch (Thiazole) | 1595 | 1600 | Imine group |
| C-H Aromatic Stretch | 3060 | 3065 | Phenyl ring |
| NMR Chemical Shifts (ppm) | Experimental | Calculated | Assignment |
| ¹H (Aromatic) | 7.2 - 7.9 | 7.1 - 7.8 | Phenyl protons |
| ¹³C (C=O) | 192.5 | 191.8 | Carbonyl carbon |
| ¹³C (Thiazole C-S) | 165.0 | 164.2 | Thiazole ring carbon |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). bioinformation.net It is a critical tool in drug discovery for understanding binding modes and predicting binding affinities. The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the strength of the interaction.
Thiazole derivatives are frequently investigated as potential therapeutic agents, and molecular docking studies have been performed to elucidate their interactions with various biological targets. For instance, phenylthiazole acids have been docked into the active site of the peroxisome proliferator-activated receptor gamma (PPARγ), revealing key interactions with amino acid residues. nih.govnih.gov Similarly, docking studies on other thiazole derivatives have explored their binding to targets like the human adenosine (B11128) A2A receptor, which is relevant for Parkinson's disease. bioinformation.netresearchgate.net These studies typically identify crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding the design of more potent analogues. semanticscholar.orgtsijournals.com
Ligand-Protein Interaction Profiling for Biological Targets
Ligand-protein interaction profiling is a crucial computational technique used to predict how a molecule, or "ligand," will bind to a biological target, typically a protein. This process, often accomplished through molecular docking simulations, helps to identify potential therapeutic targets and understand the molecular basis of a compound's activity. For derivatives of thiazole and phenyl ketones, which are the core components of this compound, these studies have revealed common interaction patterns that are key to their biological functions.
Molecular docking studies on analogous thiazole-containing compounds have shown that their interactions within protein active sites are often governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the thiazole nitrogen atom can act as a hydrogen bond acceptor, while the aromatic phenyl and thiazole rings frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. bioinformation.net The sulfur atom in the thiazole ring can also form specific noncovalent bonds with certain amino acid residues, further stabilizing the ligand-protein complex. nih.gov
In a study of phenylthiazole acids as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), molecular docking indicated that the compound interacts stably with amino acid residues in the active site. nih.gov Similarly, docking studies of novel 2-hydrazinyl-1,3-thiazole derivatives against Candida albicans lanosterol (B1674476) C14α-demethylase found poses with favorable binding energies, suggesting a strong affinity for the fungal enzyme. nih.gov These computational predictions are instrumental in guiding the synthesis of more potent and selective analogs.
| Analog Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Phenylthiazole acids | PPARγ | Stable interactions with active site residues | nih.gov |
| 2,4-disubstituted thiazoles | Tubulin (Colchicine site) | Sulfur bond with AsnB249, Arene-H bond with AsnA101 | nih.gov |
| Pyrazolyl–thiazole derivatives | Penicillin-Binding Proteins (e.g., PBP2a) | Hydrogen bonding, Hydrophobic interactions | rsc.org |
| Naphtha[1,2-d]thiazol-2-yl urea (B33335) derivatives | Adenosine A2A Receptor (AA2AR) | π-π stacking with Phe-168, H-bonding with Glu-169 and His-278 | bioinformation.net |
Binding Affinity Prediction
Binding affinity prediction quantifies the strength of the interaction between a ligand and its protein target. It is commonly expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable ligand-protein complex and, generally, a more potent biological activity. Computational tools estimate this affinity using scoring functions that evaluate the complementarity of the ligand's shape, charge, and chemical features with the protein's binding site.
For compounds analogous to this compound, molecular docking simulations have been used to predict their binding affinities against a range of biological targets. For example, a phenylthiazole acid derivative designed as a PPARγ agonist was predicted to have a binding energy of -9.47 kcal/mol, which is consistent with its experimentally observed activity. nih.gov In another study, various thiazole derivatives designed as tubulin polymerization inhibitors showed predicted free binding energies ranging from -13.25 to -14.50 kcal/mol, with the most potent compounds exhibiting the most favorable energies. nih.gov
These predictions are invaluable for prioritizing compounds for synthesis and experimental testing. A strong correlation between predicted binding affinity and observed biological activity, as seen in studies of thiazole derivatives targeting adenosine A2A receptors, validates the computational model and allows for more reliable virtual screening of new potential drug candidates. bioinformation.net
| Analog Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Phenylthiazole acid (cpd 4t) | PPARγ | -9.47 | nih.gov |
| Pyrazolyl–thiazole derivative (cpd 7g) | Sterol 14α-demethylase (C. albicans) | -9.3 | rsc.org |
| Pyrazolyl–thiazole derivative (cpd 7d) | Penicillin-Binding Protein 4 (E. coli) | -8.9 | rsc.org |
| 2,4-disubstituted thiazole (cpd 9a) | Tubulin | -14.50 | nih.gov |
| Naphtha[1,2-d]thiazol-2-yl urea (cpd 5) | Adenosine A2A Receptor | -10.31 | bioinformation.net |
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR) for Analogous Structures
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new, unsynthesized compounds based on their physicochemical properties, known as molecular descriptors.
For thiazole derivatives, QSAR studies have successfully identified key molecular features that drive their biological activity. For example, a QSAR analysis of thiazole and thiadiazole derivatives as human adenosine A3 receptor antagonists found that binding affinity increases with a decrease in lipophilicity (logP) and is influenced by the electrostatic charges on specific atoms within the thiazole ring. bohrium.com Another study on thiazole derivatives as FabH inhibitors, a target for antibacterial agents, developed a 3D-QSAR model suggesting that electron-withdrawing groups on the phenyl ring could enhance binding affinity. bohrium.com
SAR studies provide more descriptive insights. For antimicrobial thiazoles, it has been observed that adding an additional aryl substituent to a thioether series is essential for activity. nih.gov In a series of antibacterial thiazole derivatives, compounds with substituents at the meta-position of a phenylamide ring showed better activity. bohrium.comresearchgate.net These findings collectively guide the rational design of new analogs of this compound with potentially enhanced or specific biological activities.
| Analog Class / Target | Key Descriptors / Structural Features | Impact on Activity | Reference |
|---|---|---|---|
| Thiazole derivatives / Adenosine A3 Receptor | Lipophilicity (logP) | Decreased logP leads to increased binding affinity | bohrium.com |
| Thiazole derivatives / FabH (antibacterial) | Electron-withdrawing groups on phenyl ring | Enhances binding affinity | bohrium.com |
| Thiazolyl-thio-pyrazoline derivatives / Antimicrobial | Aryl substituent on thioether | Essential for antibacterial and antifungal activity | nih.gov |
| Benzo[d]thiazole derivatives / Antimicrobial | 4-hydroxyphenyl at 2-position of thiazole | Improved activity compared to substitution at the 4-position | nih.gov |
Mechanistic Computational Studies of Chemical Reactions and Transformations
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and energy profiles that are often difficult or impossible to observe experimentally. The synthesis of this compound likely involves the nucleophilic substitution of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with 2-mercaptothiazole (B1225461).
Computational studies, particularly using Density Functional Theory (DFT), can model such reactions in detail. DFT calculations on the reactions between α-bromoacetophenone and various nucleophiles have provided insight into the reaction pathways and activation energies. up.ac.zaup.ac.za These studies show that the high reactivity of α-haloketones is due to the inductive effect of the carbonyl group, which increases the positive charge on the α-carbon, making it more susceptible to nucleophilic attack. nih.gov
The synthesis of the thiazole ring itself, often achieved through the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thioamide. mdpi.comsynarchive.com The mechanism proceeds through the formation of imino thioether and hydroxythiazoline intermediates. nih.gov While specific computational studies on the formation of this compound were not identified, theoretical modeling of these fundamental reaction types (nucleophilic substitution at an α-carbon, Hantzsch synthesis) provides a robust framework for understanding its formation and potential transformations. up.ac.zanih.gov By calculating the energies of reactants, transition states, and products, computational models can predict reaction feasibility, kinetics, and potential side products.
Theoretical Predictions of Chemical Properties and Reactivity
Theoretical calculations, primarily based on quantum mechanics, can predict a wide range of chemical properties and reactivity indicators for a molecule like this compound. Methods like Density Functional Theory (DFT) are used to determine the molecule's electronic structure, from which numerous properties can be derived.
Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests the molecule is more reactive. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic (where HOMO is concentrated) and nucleophilic (where LUMO is concentrated) attack. For thiazole derivatives, theoretical studies have shown that the N-site is often a preferred site for electrophilic attack, with its reactivity being modulated by substituents on the ring. researchgate.net
Another important predicted property is the Molecular Electrostatic Potential (MEP). The MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting how the molecule will interact with other molecules, including electrophiles, nucleophiles, and biological receptors. For this compound, the oxygen of the carbonyl group and the nitrogen of the thiazole ring are expected to be regions of negative potential, while the hydrogens on the phenyl ring would be regions of positive potential.
| Predicted Property | Significance | Expected Finding for this compound |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | The gap would be calculated to assess its kinetic stability and potential for electronic transitions. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for non-covalent interactions and electrophilic/nucleophilic attack. | Negative potential expected around the carbonyl oxygen and thiazole nitrogen; positive potential around aromatic protons. |
| Dipole Moment | Measures the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of heteroatoms (O, N, S), influencing solubility and intermolecular forces. |
| Fukui Functions | A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. | Calculations would pinpoint specific atoms (e.g., C2, C5 on the thiazole ring) as being most susceptible to different types of reactions. researchgate.net |
Advanced Research Applications and Mechanistic Insights of 1 Phenyl 2 Thiazol 2 Ylthio Ethan 1 One Derivatives
Biological Activity Mechanisms (Focus on in vitro and in silico mechanistic studies)
The biological activity of 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one derivatives is rooted in their ability to interact with and modulate the function of various key biological macromolecules. In vitro assays, utilizing purified enzymes and cell-based models, have provided quantitative measures of their inhibitory potency. Complementing these experimental approaches, in silico computational studies, including molecular docking and molecular dynamics simulations, have offered a window into the specific binding modes and conformational changes that drive their inhibitory effects. These dual approaches have been instrumental in building a comprehensive understanding of their structure-activity relationships and mechanistic pathways.
Enzyme Target Modulation Studies
Derivatives of this compound have been demonstrated to be effective modulators of several critical enzyme systems implicated in a variety of physiological and pathological processes. The following sections detail the mechanistic insights into their inhibition of key enzyme targets.
Thiazole-containing compounds have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. biorxiv.org Certain 2-amino thiazole (B1198619) derivatives have shown significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). mdpi.com For instance, 2-amino-4-(4-chlorophenyl)thiazole demonstrated potent inhibition of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a strong inhibitor of hCA II. mdpi.com
In silico molecular docking studies have provided insights into the binding interactions of these inhibitors within the active site of the enzyme. mdpi.com These studies suggest that the thiazole derivatives can form key interactions with the zinc ion and surrounding amino acid residues in the active site, thereby blocking the enzyme's catalytic activity. researchgate.net Kinetic studies have revealed that some thiazole derivatives exhibit a competitive mode of inhibition. researchgate.net
Table 1: In Vitro Inhibition of Carbonic Anhydrase (CA) by Thiazole Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM | - |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM | - |
| Compound 7i (a 1,3,4-thiadiazole-thiazolidinone derivative) | Carbonic Anhydrase | - | 0.402 ± 0.017 μM |
Data sourced from multiple studies. mdpi.comresearchgate.net
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov Thiazole and thiazolidine-2,4-dione derivatives have emerged as promising AChE inhibitors. mdpi.comnih.gov In vitro studies have demonstrated the potent inhibitory activity of certain 2-amino thiazole derivatives against AChE. mdpi.com For example, 2-amino-4-(4-bromophenyl)thiazole was found to be an effective inhibitor of AChE. mdpi.com
Molecular docking simulations have been employed to understand the binding of these derivatives to the active site of AChE. mdpi.comnih.gov These studies have shown that the compounds can establish favorable interactions within the enzyme's active site, leading to inhibition. nih.gov For instance, 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1) was identified as a potent AChE inhibitor with a low IC50 value. nih.gov
Table 2: In Vitro Inhibition of Acetylcholinesterase (AChE) by Thiazole and Thiazolidine-2,4-dione Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
|---|---|---|---|
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM | - |
Data sourced from multiple studies. mdpi.comnih.gov
The fungal plasma membrane H+-ATPase (Pma1p) is an essential proton pump that maintains the electrochemical gradient across the fungal plasma membrane, making it a promising target for novel antifungal agents. nih.govnih.gov Inhibition of Pma1p disrupts this gradient, leading to a cascade of detrimental effects on the fungal cell. nih.govdntb.gov.ua
The mechanism of Pma1p inhibition by certain compounds involves the depolarization of the fungal membrane. nih.govdntb.gov.ua This disruption of membrane potential is accompanied by an inhibition of extracellular acidification, a direct consequence of the pump's failure to expel protons. nih.govdntb.gov.ua Concurrently, a significant increase in intracellular ATP levels is observed, as the energy from ATP hydrolysis is no longer being consumed by the inhibited proton pump. nih.govdntb.gov.ua These collective effects are considered characteristic features of Pma1p inhibitors. dntb.gov.ua
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug research. Thiazole and related heterocyclic structures have been incorporated into the design of potent and selective COX-2 inhibitors. nih.gov
A structurally related compound, 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, has demonstrated noteworthy anti-inflammatory activity and good COX-2 inhibition. In silico docking studies have been instrumental in elucidating the molecular basis for the observed COX selectivity of various heterocyclic inhibitors. These studies reveal how specific structural features, such as the presence of a methyl sulfonyl group, can promote selective binding to the larger active site of the COX-2 isoform.
Table 3: In Vitro Inhibition of Cyclooxygenase (COX) by Structurally Related Derivatives
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (ODZ3) | COX-2 | 2.30 - 6.13 | - |
| (Z)-1-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one oxime (ODZ4) | COX-2 | 2.30 - 6.13 | - |
| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3) | COX-2 | 0.95 | - |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2) | COX-2 | 0.48 | 132.83 |
Data sourced from multiple studies.
Bacterial Quorum Sensing (QS) Inhibition Mechanisms
Bacterial quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation. The disruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy. Thiazole-containing compounds have been identified as potential inhibitors of bacterial QS systems. nih.gov
The primary mechanisms of QS inhibition by small molecules involve interference with key components of the signaling pathway. This can occur through several routes, including:
Inhibition of signal molecule synthesis: Preventing the production of the autoinducer molecules that mediate communication.
Degradation of signal molecules: Enzymatically breaking down the autoinducers in the extracellular environment.
Interference with signal receptors: Antagonizing the receptor proteins that detect the autoinducer signals, thereby blocking the downstream signaling cascade.
Research has shown that thiazole derivatives can act as QS inhibitors, particularly in pathogens like Pseudomonas aeruginosa. nih.govdntb.gov.ua These compounds can target specific QS systems, such as the Pseudomonas quinolone signal (PQS) system, by acting as inverse agonists of the transcriptional regulator PqsR (also known as MvfR). dntb.gov.ua By binding to these receptors, the thiazole derivatives can block the activation of virulence factor expression, such as the production of pyocyanin. dntb.gov.ua Molecular docking studies have been used to investigate the binding of thiazole derivatives to QS receptors like LasR, another key transcriptional regulator in P. aeruginosa, to identify potential competitive inhibitors. nih.gov
Targeting LasR System in Pseudomonas aeruginosa
Derivatives of this compound have been identified as promising inhibitors of the LasR quorum-sensing (QS) system in Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression, including the production of virulence factors, in response to population density. nih.gov The LasR protein is a key transcriptional factor that regulates the QS mechanism in P. aeruginosa, making it an attractive target for developing anti-virulence therapies. nih.govresearchgate.net
Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction between thiazole derivatives and the LasR protein. researchgate.net These studies have shown that thiazole compounds can fit well into the active site of the LasR protein. researchgate.net For instance, benzo[d]thiazole-2-thiol derivatives bearing a 2-oxo-2-substituted-phenylethan-1-yl moiety have demonstrated promising quorum-sensing inhibitory activity in the LasB system. nih.gov Docking studies revealed that these compounds bind to the active site of the LasR system with better affinity than reference compounds. nih.gov Specific derivatives, identified as compounds 3, 6, and 7 in one study, showed significant inhibitory potential with IC50 values of 115.2 µg/mL, 182.2 µg/mL, and 45.5 µg/mL, respectively, highlighting their selective action on the LasB system. nih.gov These findings suggest that thiazole derivatives have the potential to be developed as quorum sensing inhibitors to combat the pathogenicity of multidrug-resistant P. aeruginosa. nih.govresearchgate.net
| Compound ID | Target System | IC50 (µg/mL) | Reference |
| 3 | LasB | 115.2 | nih.gov |
| 6 | LasB | 182.2 | nih.gov |
| 7 | LasB | 45.5 | nih.gov |
Anti-biofilm Formation Studies
Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. nih.gov Thiazole derivatives have demonstrated significant potential as anti-biofilm agents, interfering with the initial stages of biofilm formation without necessarily affecting the growth of planktonic (free-living) bacteria. nih.govresearchgate.net This indicates a specific anti-virulence profile. nih.govresearchgate.net
New thiazole nortopsentin analogues have been synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive and Gram-negative pathogens. nih.gov These compounds were particularly effective against staphylococcal strains. nih.gov Several derivatives exhibited potent dose-dependent inhibition of biofilm formation against Staphylococcus aureus ATCC 25923, with IC50 values ranging from 0.40 to 2.03 µM. nih.gov For example, compounds 1p , 2i , 2j , and 2n were among the most active, with IC50 values of 1.2 µM, 1.7 µM, 2.0 µM, and 0.4 µM, respectively. nih.gov
Furthermore, certain benzo[d]thiazole derivatives have also shown moderate anti-biofilm activity against P. aeruginosa. nih.gov Compound 7 , for instance, reduced the total biofilm biomass by 40%, with maximum inhibition of 70% observed at a concentration of 300 μg mL−1. nih.gov This activity was achieved without any accompanying bactericidal or bacteriostatic effects at the tested concentrations. nih.gov
| Compound ID | Target Organism | Anti-biofilm IC50 | Reference |
| 1p | Staphylococcus aureus ATCC 25923 | 1.2 µM | nih.gov |
| 2i | Staphylococcus aureus ATCC 25923 | 1.7 µM | nih.gov |
| 2j | Staphylococcus aureus ATCC 25923 | 2.0 µM | nih.gov |
| 2n | Staphylococcus aureus ATCC 25923 | 0.4 µM | nih.gov |
| 7 | Pseudomonas aeruginosa | 70% inhibition at 300 µg/mL | nih.gov |
Antifungal Action Mechanisms (e.g., membrane permeabilization, nuclear fragmentation)
Thiazole derivatives exhibit potent antifungal activity through various mechanisms of action. nih.govmdpi.com One of the proposed mechanisms is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.
Studies on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against Candida albicans strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov The high lipophilicity of these derivatives was correlated with their high antifungal activity, suggesting that they can easily integrate into the lipid-rich fungal cell membrane. nih.govmdpi.com This amphiphilic nature, possessing both hydrophobic and hydrophilic components, facilitates their embedment into the cell membranes of fungi. mdpi.com While specific studies on membrane permeabilization and nuclear fragmentation for this compound derivatives are not detailed in the provided context, the disruption of membrane integrity via enzyme inhibition is a well-supported mechanism for the broader class of thiazole compounds. nih.govnih.gov
| Compound Class | Target Organism | MIC Range (µg/mL) | Proposed Mechanism | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | 0.008–7.81 | High lipophilicity aiding membrane interaction | nih.gov |
| Heteroaryl(aryl) thiazoles | Various Fungi | 0.06–0.47 | Inhibition of 14α-lanosterol demethylase | nih.gov |
Antimicrobial Activity Mechanistic Investigations (e.g., against specific bacterial strains)
The antimicrobial action of thiazole derivatives has been investigated against a range of bacterial pathogens, with specific molecular targets being identified. nih.govmdpi.com A putative mechanism for their antibacterial activity is the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.govjchemrev.com
Molecular hybridization approaches have been used to design new heteroaryl(aryl) thiazole derivatives with moderate to good antibacterial activity. nih.gov For instance, compound 3 , which features a 2-(3,4-dimethoxyphenyl)ethanamine substituent, demonstrated the best activity against a panel of six bacteria, with MIC values ranging from 0.23 to 0.70 mg/mL. nih.gov Docking studies support the hypothesis that these compounds inhibit the E. coli MurB enzyme. nih.gov Another study also pointed to MurB suppression as a potential mechanism for the antibacterial action of certain heteroaryl thiazole derivatives. jchemrev.com Additionally, some thiazole derivatives are thought to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. jchemrev.com
| Compound ID/Class | Target Organism(s) | MIC Range | Putative Mechanism | Reference |
| Compound 3 | Panel of six bacteria | 0.23–0.70 mg/mL | Inhibition of MurB enzyme | nih.gov |
| Heteroaryl thiazoles | E. coli, B. cereus, S. Typhimurium | Not specified | Inhibition of MurB enzyme | jchemrev.com |
| Substituted dihydropyridines | Various bacteria | 93.7-46.9 g/mL | DNA gyrase inhibition | jchemrev.com |
Anticarcinogenic Mechanisms (e.g., tubulin polymerization inhibition, matrix metallo-proteinase, kinase, BCL2 family protein inhibition)
Thiazole derivatives have emerged as a significant class of compounds with diverse anticarcinogenic mechanisms. nih.govresearchgate.net They have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One prominent mechanism is the inhibition of kinase pathways. nih.govnih.gov For example, certain naphthoyl-(3-pyrazolyl)thiazole hybrids have demonstrated potent cytotoxicity against liver cancer cells by inhibiting EGFR and HER-2. nih.gov Compound 18c from this series showed promising EGFR and HER-2 inhibitory activities with IC50 values of 4.98 and 9.85 nM, respectively. nih.gov Another study identified a novel thiazole derivative, compound 6a , as an inhibitor of PI3Kα with an IC50 of 0.225 ± 0.01 μM. nih.gov This inhibition led to a decrease in the phosphorylation of Akt and mTOR, key proteins in a major cancer survival pathway. nih.govresearchgate.net
These compounds also induce apoptosis and cell cycle arrest. nih.govnih.gov Compound 6a was found to arrest ovarian cancer cells in the G2/M phase and increase total apoptosis by 26.8-fold. nih.gov Similarly, compound 18c activated apoptotic cell death in HepG2 liver cancer cells, upregulating pro-apoptotic proteins like P53 (8.6-fold) and Bax (8.9-fold), while inhibiting the anti-apoptotic Bcl-2 protein (0.34-fold). nih.gov
| Compound ID | Cancer Type | Mechanism of Action | IC50 / Effect | Reference |
| 6a | Ovarian Cancer (OVCAR-4) | PI3Kα inhibition; G2/M cell cycle arrest; Apoptosis induction | 1.569 ± 0.06 μM (Cell viability); 0.225 ± 0.01 μM (PI3Kα) | nih.gov |
| 18c | Liver Cancer (HepG2) | EGFR/HER2 inhibition; Apoptosis induction (P53, Bax, Caspase activation; Bcl-2 inhibition) | 0.97 µM (Cell viability); 4.98 nM (EGFR); 9.85 nM (HER-2) | nih.gov |
Anticonvulsant Mechanisms
The anticonvulsant properties of thiazole-related structures have been explored through various mechanistic pathways, moving beyond simple symptomatic treatment to targeting the underlying neurochemical imbalances. nih.govmdpi.com
One identified mechanism involves the modulation of ion channels. nih.govmdpi.com Studies on compounds like 1-diethylamino-3-phenylprop-2-en-1-one, which shares structural motifs with the subject compound's derivatives, suggest an interaction with chloride channels. nih.gov This compound was effective in a pilocarpine (B147212) screen, where the convulsant blocks the GABAA receptor-activated chloride ionophore, indicating that the test compound counteracts this effect, at least in part, through chloride channel interaction. nih.gov Other research on related anticonvulsants points to a complex mechanism that may involve the inhibition of both sodium and calcium currents. mdpi.com
Furthermore, some derivatives may act on specific receptors. The anticonvulsant activity of certain acetamides has been linked to TRPV1 receptor antagonism, in addition to their effects on ion channels. mdpi.com The broad-spectrum anticonvulsant activity observed in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggests that these compounds may have multiple mechanisms of action contributing to their efficacy against different types of seizures. nih.govmdpi.combiointerfaceresearch.com
| Compound Class | Seizure Model | Proposed Mechanism | Reference |
| 1-diethylamino-3-phenylprop-2-en-1-one | Pilocarpine-induced seizures | Interaction with chloride channels | nih.gov |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, scPTZ, 6 Hz | Inhibition of sodium and calcium currents; TRPV1 receptor antagonism | mdpi.com |
Anti-tubercular Mechanisms (e.g., DprE1 inhibitory action, arabinosyl transferases inhibition)
Thiazole-containing compounds have shown significant promise as anti-tubercular agents, active against Mycobacterium tuberculosis. mdpi.comresearchgate.netijcce.ac.ir While the precise mechanisms of action for many derivatives are still under investigation, their efficacy against drug-sensitive and, in some cases, drug-resistant strains underscores their therapeutic potential. researchgate.netcbijournal.com
Research has focused on synthesizing and evaluating various thiazole derivatives for their activity against the H37Rv strain of M. tuberculosis. ijcce.ac.ircbijournal.com For example, imidazo (B10784944) nih.govresearchgate.netnih.govthiadiazole derivatives with specific substitutions have shown significant anti-tubercular activity, with MIC values ranging from 1.6 to 6.25 mcg/ml. cbijournal.com Similarly, certain S-derivatives of clubbed triazolyl thiazoles have been synthesized as potential agents against Mycobacterium tuberculosis. mdpi.com Although the specific molecular targets like DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) or arabinosyl transferases, which are crucial for the synthesis of the mycobacterial cell wall, are key areas of anti-tubercular drug research, the direct inhibitory action of this compound derivatives on these specific enzymes is not explicitly detailed in the provided search results. However, the consistent anti-mycobacterial activity of the broader thiazole class suggests that cell wall biosynthesis or other essential metabolic pathways are likely targets. mdpi.comcbijournal.com
| Compound Class | Target Organism | MIC Range | Reference |
| Imidazo nih.govresearchgate.netnih.govthiadiazole derivatives | Mycobacterium tuberculosis H37Rv | 1.6 - 6.25 µg/mL | cbijournal.com |
| S-derivatives of clubbed triazolyl thiazole | Mycobacterium tuberculosis | Not Specified | mdpi.com |
Role as a Versatile Synthetic Precursor in Heterocyclic Compound Development
The this compound backbone is a valuable synthon for the construction of more complex heterocyclic systems. The presence of a reactive carbonyl group and an adjacent active methylene (B1212753) group facilitates a variety of cyclization and condensation reactions.
One of the most prominent methods for thiazole synthesis, the Hantzsch synthesis, involves the reaction of α-haloketones with thioamides. nih.govwikipedia.org Molecules like this compound, with their α-ketosulfide structure, can undergo analogous transformations. The methylene group activated by the adjacent carbonyl can be readily functionalized or participate in condensation reactions, while the carbonyl group itself is a prime site for reaction with nucleophiles to initiate cyclization.
For instance, derivatives of this compound can be used to construct fused heterocyclic systems. Research has shown that appropriately substituted thiazoles can be cyclized to form polycyclic systems like thiazolo[3,2-a]pyridines. researchgate.netnih.gov This is often achieved by reacting the thiazole precursor with reagents like malononitrile (B47326) or formamide, leading to the formation of new fused pyrimidine (B1678525) or pyridine (B92270) rings. researchgate.netnih.gov
Furthermore, the ketone moiety can be transformed into a chalcone (B49325) through condensation with an aromatic aldehyde. This resulting chalcone intermediate can then undergo a cyclocondensation reaction with thiosemicarbazide (B42300) to form a dihydropyrazole-1-carbothioamide. Subsequent cycloaddition with phenacyl bromides yields complex triaryl-substituted 1-(thiazol-2-yl)-4,5-dihydropyrazoles. nih.gov This multi-step pathway highlights the utility of the core structure in building elaborate molecular architectures from simple precursors. nih.gov
The table below summarizes examples of heterocyclic systems synthesized from thiazole-based precursors.
| Precursor Type | Reagent(s) | Resulting Heterocyclic System |
| Substituted Thiazole | Malononitrile, Piperidine | Thiazolo[3,2-a]pyridine |
| Substituted Thiazole | Formic Acid / Formamide | Thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidine |
| Chalcone derived from Acetophenone | Thiosemicarbazide, then Phenacyl Bromide | 1-(Thiazol-2-yl)-4,5-dihydropyrazole |
| α-Haloketone | Thioamide | Substituted Thiazole (Hantzsch Synthesis) |
Applications in Ligand Design for Metal Complexes and Catalysis Research
Thiazole derivatives are highly effective ligands in coordination chemistry due to their unique electronic properties. The thiazole ring contains both a nitrogen atom, which acts as a hard base, and a sulfur atom, which is a soft base. nih.gov This dual nature allows thiazole-based ligands to coordinate with a wide variety of hard, soft, and borderline metal ions. nih.govresearchgate.net The this compound framework provides multiple potential coordination sites: the thiazole ring nitrogen, the thioether sulfur, and the carbonyl oxygen.
The coordination chemistry of thiazoles is extensive, with complexes of metals such as Ni(II), Cu(II), Co(II), Zn(II), Ru(III), and Iridium having been synthesized and characterized. researchgate.netacs.orgorientjchem.orgnih.govnih.govijper.org The specific coordination mode depends on the metal ion and the other substituents on the ligand. For example, in a Nickel(II) complex with a 2-acetylthiazole-3-phenylthiosemicarbazone ligand, the metal ion is chelated via the thiazole nitrogen, the imine nitrogen, and the thione sulfur, resulting in a distorted octahedral geometry. nih.gov In other systems, the coordination involves the nitrogen of the thiazole ring and exocyclic sulfur or nitrogen atoms. ijper.orguobabylon.edu.iq
The resulting metal complexes are not merely of structural interest; they have significant potential in catalysis. Chiral thioether ligands, which share the thioether feature with this compound, have been successfully employed in asymmetric catalysis. bohrium.com Specifically, chiral bidentate phosphine-thiazole ligands have been used to create Iridium complexes that are effective catalysts for the homogeneous asymmetric hydrogenation of aryl alkenes. researchgate.netresearchgate.net The defined geometry and electronic environment provided by the thiazole ligand are crucial for achieving high efficiency and stereoselectivity in these reactions.
The table below presents examples of metal complexes formed with thiazole-based ligands and their applications.
| Metal Ion | Ligand Type | Geometry | Application |
| Ni(II) | 2-Acetylthiazole-3-phenylthiosemicarbazone | Distorted Octahedral | Structural model |
| Co(II), Ni(II), Cu(II) | Thiazole-derived Schiff Base | Octahedral | Antimicrobial research |
| Ir(III) | Chiral Bidentate Phosphine-Thiazole | Not Specified | Asymmetric Hydrogenation Catalysis |
| Ru(III) | 2-Aminothiazole | Not Specified | Modulation of Amyloid-β Aggregation |
| Zn(II) | 5-N-Arylaminothiazole | Not Specified | Chemical Sensing |
Investigations in Corrosion Inhibition Phenomena
Derivatives of thiazole and the related thiadiazole are widely investigated as highly effective corrosion inhibitors, particularly for steel in acidic environments. nih.govresearchgate.netscispace.com The efficacy of these compounds stems from their molecular structure, which is rich in active sites for interaction with metal surfaces.
The primary mechanism of corrosion inhibition is the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govscispace.commdpi.com This adsorption process is facilitated by several key features of the thiazole thioether scaffold:
Heteroatoms: The presence of nitrogen and sulfur atoms with lone pairs of electrons allows for the formation of coordinate (chemisorption) bonds with the empty d-orbitals of iron atoms on the steel surface. scispace.commdpi.com
π-Electrons: The aromatic thiazole and phenyl rings contribute delocalized π-electrons, which can interact with the metal surface, further strengthening the adsorption. scispace.com
Surface Coverage: This adsorption blocks the active sites on the metal where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. nih.govmdpi.com
Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have demonstrated that these compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.govresearchgate.netjmaterenvironsci.com The inhibition efficiency is dependent on the inhibitor's concentration, with higher concentrations generally leading to greater surface coverage and improved protection. researchgate.net For example, a study on thiazole-derived Schiff bases reported an inhibition efficiency of up to 96.3% for mild steel in a sulfuric acid solution. researchgate.net
The adsorption process often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. nih.gov The interaction is a combination of physical adsorption (physisorption), involving electrostatic forces, and chemical adsorption (chemisorption), which is stronger and more stable. mdpi.com
The following table summarizes research findings on the corrosion inhibition properties of thiazole and thiadiazole derivatives.
| Inhibitor Class | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibition Type |
| Thiazole-derived Schiff Bases | Mild Steel | 0.5 M H₂SO₄ | 96.3 | Mixed |
| Thiadiazole Derivatives | Mild Steel | 1 M HCl | >90 | Mixed |
| 5-phenylazo-2-thioxo-thiazolidin-4-one | C-steel | 1 M H₂SO₄ | Not specified, concentration-dependent | Mixed |
| 2,5-dimercapto-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | Not specified, concentration-dependent | Mixed |
Q & A
Q. What are the established synthetic routes for 1-Phenyl-2-(thiazol-2-ylthio)ethan-1-one, and what analytical methods validate its purity?
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common method involves reacting 2-mercaptothiazole with α-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity is validated using ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.3–8.1 ppm, thioether linkage at δ 3.8–4.2 ppm) and HRMS for molecular ion verification (e.g., [M+H]⁺ at m/z 296.0468 for C₁₅H₁₂N₄OS) . Melting point analysis (e.g., 186–196°C) further corroborates purity .
Q. How do researchers optimize solvent and catalyst conditions for synthesizing similar α-keto thioethers?
Solvent polarity and catalyst loading significantly impact yields. For example, H₂O as a solvent can enhance reaction efficiency due to hydrogen bonding, while polar aprotic solvents (e.g., DMF) improve nucleophilicity. Catalyst optimization (e.g., 0.2 mol% Fe₃O4@NFC-ImSalophCu) balances cost and reactivity, with excess catalyst showing no yield improvement . Systematic screening via Design of Experiments (DoE) is recommended to identify ideal conditions .
Advanced Research Questions
Q. How do electronic effects of aryl substituents influence the reactivity of this compound derivatives?
Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. Conversely, electron-withdrawing groups (e.g., -Cl) reduce reactivity but enhance stability. For instance, 4-methoxyphenyl derivatives achieve 85–91% yields in coupling reactions, while dichlorophenyl analogs require longer reaction times . Substituent effects are quantified via Hammett σ constants and monitored using in situ FTIR to track intermediate formation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data often arise from tautomerism or impurities. For example, thione-thiol tautomerism in thiazole derivatives can shift proton signals. Variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria . Conflicting HRMS results may require isotopic labeling or collision-induced dissociation (CID) to confirm fragmentation pathways . Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides definitive structural proof .
Q. How can crystallographic tools like SHELX and SIR97 improve structural analysis of this compound?
SHELXL refines small-molecule structures using least-squares algorithms, handling high-resolution or twinned data effectively . For direct methods, SIR97 integrates phase retrieval and Fourier refinement, automating missing parameter assignments (e.g., hydrogen atoms) . These tools are critical for resolving disorder in thiazole rings or validating bond angles (e.g., C-S-C ~105°) .
Methodological Challenges and Solutions
Q. Why do solvent-free conditions sometimes fail in Friedel-Crafts reactions involving this compound?
Solvent-free reactions rely on reagent mobility and activation. For this compound, Eaton’s reagent (P₂O₅/MeSO₃H) can activate carbonyl groups via hydrogen bonding, but steric hindrance from thiazole-thioether moieties may limit electrophilicity. Adding microwave irradiation or ball-milling improves energy transfer, achieving 90–96% yields in fused heterocycles .
Q. How do researchers troubleshoot low yields in catalytic asymmetric syntheses of related compounds?
Low enantioselectivity often stems from poor chiral induction. Using BINOL-derived phosphoric acids or N-heterocyclic carbene (NHC) catalysts enhances stereocontrol. For example, Cu(I)-BOX complexes achieve ee >90% in α-arylations. Reaction monitoring via chiral HPLC or VCD spectroscopy identifies racemization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
